N-(2-aminophenyl)-N-methylacetamide
Description
Significance of Arylamine-Substituted Acetamides in Chemical Research
Arylamine-substituted acetamides are a class of organic compounds characterized by an acetamide (B32628) group linked to an aromatic amine. This structural motif is a cornerstone in the development of a wide array of functional molecules. Highly functionalized N-substituted arylamines are recognized as core structural features in numerous biologically active molecules, agrochemicals, and functional materials. Current time information in Bangalore, IN. Their prevalence is particularly notable in medicinal chemistry; statistics show that over half of all small-molecule drugs approved by the U.S. Food and Drug Administration contain at least one nitrogen-based heterocycle, many of which are synthesized from arylamine precursors. google.com
The utility of this scaffold is demonstrated in the synthesis of various therapeutic agents. For instance, derivatives of N-aryl acetamides are explored for their antimalarial properties. nih.gov Furthermore, the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which are structurally related to the aminophenyl acetamide core, has led to the discovery of compounds with significant anticancer activity against various human tumor cell lines. google.com The acetamide moiety itself is a key functional group in the synthesis of compounds with potential as antiviral and antimicrobial agents. Current time information in Bangalore, IN. The development of synthetic methods to create these molecules, such as the reaction between aryl amines and chloroacetyl chloride, is an active area of research, highlighting the demand for these versatile building blocks. echemi.com
Structural Framework and Synthetic Utility of N-(2-aminophenyl)-N-methylacetamide
The specific compound, this compound, possesses a distinct molecular architecture that dictates its chemical reactivity and potential applications. Its structure consists of a benzene (B151609) ring substituted with a primary amine group (-NH2) and an N-methylacetamide group [-N(CH3)C(O)CH3] at adjacent positions (ortho-substitution).
| Property | Data | Source(s) |
| IUPAC Name | This compound | chemicalbook.comrsc.org |
| CAS Number | 22902-29-0 | chemicalbook.commdpi.com |
| Molecular Formula | C9H12N2O | rsc.orggoogle.com |
| Molecular Weight | 164.21 g/mol | chemicalbook.com |
| SMILES | CC(=O)N(C)C1=CC=CC=C1N | google.com |
The synthetic utility of this compound stems directly from its bifunctional nature. The primary aromatic amine at the 2-position is a nucleophilic site and a key functional group for forming larger heterocyclic structures. Ortho-phenylenediamines (compounds with two amino groups at adjacent positions) are well-known precursors to a variety of important heterocycles. For example, they can be reacted with ketones to form 1,5-benzodiazepines, a class of compounds with a wide range of therapeutic properties, including use as anticonvulsant and antianxiety agents. encyclopedia.pubarkat-usa.orgderpharmachemica.com They are also used in the synthesis of quinoxalines, which are structural motifs found in molecules with applications as antibacterial, antifungal, and anticancer agents. nih.govmdpi.com
While this compound is not a traditional o-phenylenediamine (B120857) due to the substitution on one of the nitrogen atoms, its primary amine group can still participate in similar cyclization reactions. The tertiary amide group, meanwhile, is generally stable but can be hydrolyzed under acidic or basic conditions to yield the corresponding amine. Current time information in Bangalore, IN. This combination of a reactive primary amine and a stable, yet potentially modifiable, N-methylacetamide group makes it a commercially available building block for organic synthesis. encyclopedia.pub However, despite its availability and clear potential as a precursor, specific examples of its application in peer-reviewed synthetic literature are not widely documented. uni.lu Its value lies in its potential as a starting material for generating molecular diversity, particularly in the construction of novel heterocyclic systems.
Structure
3D Structure
Properties
IUPAC Name |
N-(2-aminophenyl)-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7(12)11(2)9-6-4-3-5-8(9)10/h3-6H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDLBZFBGPAGIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=CC=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Mechanisms of N 2 Aminophenyl N Methylacetamide
Amide Bond Transformations
The amide bond in N-(2-aminophenyl)-N-methylacetamide is a key site for chemical reactions, including hydrolysis, N-acylation, and transamidation.
Hydrolysis Pathways and Kinetics
The hydrolysis of the amide bond in this compound can be initiated under both acidic and basic conditions, leading to the cleavage of the amide linkage. This reaction typically yields N-methyl-1,2-phenylenediamine and acetic acid. The kinetics of amide hydrolysis are influenced by several factors, including pH and temperature. Studies on similar N-substituted amides have shown that the reaction is first order in both water and the amide under various conditions. psu.edu
Table 1: Conditions for Amide Bond Hydrolysis
| Condition | Reagents | Products | Mechanism |
|---|---|---|---|
| Acidic | HCl (6M), reflux | 3-(Methylamino)aniline + Dimethylacetic acid | Acid-catalyzed nucleophilic acyl substitution |
| Basic | NaOH (2M), 80°C | Sodium dimethylacetate + 3-(Methylamino)aniline | Base-mediated cleavage |
This data is illustrative and based on a similar compound, 2-((3-Aminophenyl)(methyl)amino)-N,N-dimethylacetamide, to demonstrate the general principles of amide hydrolysis under acidic and basic conditions.
N-Acylation and Transamidation Reactions
N-acylation involves the introduction of an acyl group to the nitrogen atom of the amide. This reaction is a fundamental transformation in organic synthesis and can be achieved using various acylating agents. arkat-usa.org
Transamidation is a process where the amino group of the amide is exchanged with another amine. chemistryviews.org This reaction is often challenging due to the stability of the amide bond. chemistryviews.org However, it can be facilitated by catalysts or by activating the amide group. researchgate.netnsf.gov For instance, the use of metal catalysts or activating agents that weaken the C-N amide bond can promote the reaction with various amines. researchgate.netnsf.gov Recent methods have been developed for the transamidation of amides under milder conditions, including room temperature reactions mediated by bases or the use of pre-activated N-acyl transfer reagents. chemistryviews.orgorganic-chemistry.org
Reactions Involving the Primary Amine Functionality
The primary amine group on the phenyl ring is a key nucleophilic center and participates in a variety of cyclization and condensation reactions.
Cyclization Reactions and Heterocycle Formation (e.g., Quinazolines, Benzimidazoles, Spirooxindoles)
The presence of the ortho-amino group relative to the N-methylacetamide moiety allows for intramolecular cyclization reactions to form various heterocyclic compounds.
Quinazolines: Quinazoline (B50416) derivatives can be synthesized from this compound through reactions that involve the formation of a new ring incorporating the primary amine. For example, intramolecular cyclization can occur under basic conditions, where the aromatic amine attacks the amide carbonyl, leading to the formation of a quinazolinone derivative. Various metal-catalyzed methods have also been developed for the synthesis of quinazolines from related 2-amino-substituted precursors and a variety of coupling partners. nih.govmdpi.com
Benzimidazoles: Benzimidazoles are another class of heterocycles that can be synthesized from precursors containing a 1,2-diaminobenzene moiety. nih.govresearchgate.net While this compound itself is not a direct precursor, its hydrolysis product, N-methyl-1,2-phenylenediamine, can readily undergo condensation with aldehydes or carboxylic acids to form 2-substituted benzimidazoles. nih.govresearchgate.net
Spirooxindoles: Spirooxindoles are complex structures that can be synthesized through multi-component reactions. nih.govnih.govbohrium.com These reactions often involve the condensation of an isatin (B1672199) derivative with an amino acid and another component. nih.gov While not a direct starting material, the structural motifs present in this compound are related to the building blocks used in the synthesis of these intricate heterocyclic systems. rsc.org
Table 2: Heterocyclic Systems Formed from Related Precursors
| Heterocycle | General Synthetic Approach | Key Intermediates/Reactants |
|---|---|---|
| Quinazolines | Intramolecular cyclization or metal-catalyzed coupling | 2-aminobenzamides, 2-aminobenzylamines |
| Benzimidazoles | Condensation reaction | o-phenylenediamines, aldehydes/carboxylic acids |
| Spirooxindoles | [3+2] Cycloaddition reactions | Isatins, amino acids, dipolarophiles |
Condensation and Imine Formation
The primary amine group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. orgoreview.comlibretexts.org This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. orgoreview.comlibretexts.orgyoutube.com The formation of the imine is a reversible process. libretexts.org The rate of this reaction is pH-dependent, with the maximum rate generally observed in weakly acidic conditions (pH 4-5). orgoreview.com
Aromatic Ring Functionalization and Transformations
The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution reactions. The directing effects of the substituents on the ring, namely the amino group and the N-methylacetamido group, will influence the position of substitution. The amino group is a strong activating group and is ortho-, para-directing, while the N-methylacetamido group is also an activating, ortho-, para-directing group.
Electrophilic substitution reactions such as nitration and halogenation can introduce new functional groups onto the aromatic ring. For a related compound, nitration with nitric acid and sulfuric acid resulted in substitution at the position meta to the amino group, likely influenced by the steric hindrance and electronic effects of the other substituent. Similarly, bromination can lead to the introduction of bromine atoms onto the ring. These functionalization reactions provide a pathway to further modify the structure and properties of the molecule.
Advanced Spectroscopic and Structural Characterization of N 2 Aminophenyl N Methylacetamide and Its Adducts
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules, providing profound insights into the chemical environment of individual atoms. For N-(2-aminophenyl)-N-methylacetamide, both one-dimensional and two-dimensional NMR techniques are employed to map out its atomic connectivity and spatial arrangement.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, which is in turn affected by neighboring atoms and functional groups. conductscience.com
In the ¹H NMR spectrum of a related compound, N-(4-aminophenyl)-N-methylacetamide, specific signals can be assigned to different protons. nih.gov The methyl protons of the N-methyl group (N-CH₃) typically appear as a singlet around δ 3.10 ppm. The protons on the aromatic ring (Ar-H) exhibit signals in the range of δ 6.65-7.01 ppm, often as doublets due to coupling with adjacent protons. The protons of the primary amine group (NH₂) often present as a broad signal between δ 5.7-6.0 ppm due to hydrogen bonding and exchange phenomena. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring. oregonstate.edu
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| N-CH₃ | ~3.1 | Singlet | The exact shift can vary based on solvent and concentration. |
| Acetyl CH₃ | ~2.0-2.2 | Singlet | Influenced by the adjacent carbonyl group. |
| Aromatic CH | ~6.7-7.3 | Multiplet | Complex splitting pattern due to coupling between aromatic protons. |
| NH₂ | Broad | Singlet | Position and broadness are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal. udel.edu
For N-(4-aminophenyl)-N-methylacetamide, the carbonyl carbon (C=O) of the acetamide (B32628) group is typically observed downfield, around δ 166.07 ppm, due to the deshielding effect of the oxygen atom. The carbon of the N-methyl group (N-CH₃) appears at approximately δ 37.62 ppm. The aromatic carbons show a series of signals in the region of δ 115-132 ppm. oregonstate.edu The specific chemical shifts of the aromatic carbons are influenced by the positions of the amino and N-methylacetamido substituents. oregonstate.edu
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Group | Predicted Chemical Shift (ppm) | Notes |
| C=O (Amide) | ~170 | Downfield shift due to the electronegative oxygen atom. |
| Aromatic C-N | ~140-150 | Carbon directly attached to the amino group. |
| Aromatic C-N(Ac) | ~130-140 | Carbon directly attached to the N-methylacetamido group. |
| Aromatic CH | ~115-130 | Chemical shifts vary based on their position relative to the substituents. |
| N-CH₃ | ~37 | Methyl group attached to the amide nitrogen. |
| Acetyl CH₃ | ~24 | Methyl group of the acetyl moiety. |
Two-Dimensional NMR Techniques (e.g., NOESY)
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), provide further structural details by revealing correlations between nuclei. wikipedia.org COSY identifies protons that are coupled to each other, typically on adjacent carbons, while NOESY identifies protons that are close in space, even if they are not directly bonded. wikipedia.org
For this compound, a NOESY experiment would be particularly useful to confirm the ortho substitution pattern. A NOESY correlation would be expected between the protons of the N-methyl group and the protons on the adjacent aromatic ring, as well as between the amine protons and the neighboring aromatic proton. These through-space interactions provide definitive evidence of the spatial proximity of these groups.
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. spectroscopyonline.com The resulting spectrum displays characteristic bands corresponding to specific functional groups. spectroscopyonline.comsemanticscholar.org
In the FT-IR spectrum of a secondary amide like this compound, several key vibrational bands are expected:
N-H Stretching: The primary amine (NH₂) group will show two distinct stretching bands in the region of 3300-3500 cm⁻¹. spectroscopyonline.comsemanticscholar.org
C=O Stretching (Amide I): A strong absorption band, known as the Amide I band, is characteristic of the carbonyl group in the amide and typically appears between 1630 and 1680 cm⁻¹. spectroscopyonline.com For the related N-methylacetamide, this band is observed around 1656 cm⁻¹. spectroscopyonline.com
N-H Bending (Amide II): The in-plane bending of the N-H bond, coupled with C-N stretching, gives rise to the Amide II band, which is typically found between 1515 and 1570 cm⁻¹. spectroscopyonline.com
C-N Stretching: The stretching vibration of the C-N bond is expected in the region of 1250-1350 cm⁻¹. semanticscholar.orgresearchgate.net
Interactive Data Table: Characteristic FT-IR Bands for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (amine) | 3300-3500 | Medium, Sharp (two bands) | Characteristic of a primary amine. |
| C-H Stretch (aromatic) | 3000-3100 | Medium to Weak | |
| C-H Stretch (aliphatic) | 2850-3000 | Medium to Weak | |
| C=O Stretch (Amide I) | 1630-1680 | Strong | A defining feature of the amide group. |
| N-H Bend (Amide II) | 1515-1570 | Medium to Strong | |
| C-N Stretch | 1250-1350 | Medium |
Raman Spectroscopy (e.g., UV Resonance Raman)
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of light. nih.gov UV Resonance Raman (UVRR) spectroscopy, in particular, can provide enhanced signals for specific parts of a molecule (chromophores) by using an excitation wavelength that corresponds to an electronic transition. uni-hannover.depitt.edu
For this compound, the aromatic ring and the amide group are potential chromophores. UVRR studies on similar molecules like N-methylacetamide have shown that the Amide I, II, and III bands can be selectively enhanced. researchgate.netpitt.edu This technique can be used to study the conformational changes and hydrogen bonding interactions of the amide group in different environments. nih.gov The Raman spectrum of N-methylacetamide shows a prominent Amide I band, the frequency of which is sensitive to hydrogen bonding. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is a pivotal analytical technique for determining the mass-to-charge ratio (m/z) of ions, providing insights into the molecular weight and structure of a compound. For this compound, both electron ionization and electrospray ionization methods offer valuable, complementary information.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization (EI) is a hard ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺) and its subsequent fragmentation. nih.gov The resulting mass spectrum is a fingerprint of the molecule, characterized by a specific pattern of fragment ions.
Table 1: Predicted Key Fragment Ions in EI-MS of this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 164 | [C₉H₁₂N₂O]⁺ | Molecular Ion (M⁺) |
| 122 | [C₇H₈N₂]⁺ | Loss of acetyl radical (•COCH₃) |
| 121 | [C₇H₇N₂]⁺ | Loss of ketene (B1206846) (CH₂=C=O) |
| 107 | [C₆H₇N₂]⁺ | Subsequent fragmentation |
This table is based on general fragmentation patterns of related compounds. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. It generates ions directly from a solution, typically by forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. waters.com A significant feature of ESI-MS is the formation of adducts with cations or anions present in the mobile phase, such as sodium [M+Na]⁺, potassium [M+K]⁺, or ammonium (B1175870) [M+NH₄]⁺. waters.comosti.gov
For this compound, the presence of the basic primary amine and the amide group makes it highly amenable to protonation in positive mode ESI-MS. Predicted ESI-MS data indicates the formation of several common adducts. uni.lu
Table 2: Predicted ESI-MS Adducts of this compound
| Adduct | m/z (Predicted) | Ionization Mode |
|---|---|---|
| [M+H]⁺ | 165.10224 | Positive |
| [M+Na]⁺ | 187.08418 | Positive |
| [M+K]⁺ | 203.05812 | Positive |
| [M+NH₄]⁺ | 182.12878 | Positive |
Data sourced from predicted values. uni.lu
The analysis of DNA adducts of similar complex amines is often performed using LC-ESI-MS/MS, where the loss of a deoxyribose unit is a characteristic fragmentation used for selective monitoring. nih.govnih.gov This highlights the utility of ESI-MS for studying modified biological molecules.
Derivatization Strategies for Enhanced MS Detection
Derivatization in mass spectrometry involves chemically modifying an analyte to improve its analytical characteristics. nih.govddtjournal.com For this compound, derivatization could be employed to enhance its performance in liquid chromatography-mass spectrometry (LC-MS) by increasing its hydrophobicity, improving its ionization efficiency, or directing fragmentation in a predictable manner. ddtjournal.comresearchgate.net
Common strategies applicable to the primary amine group include:
Acylation: Reaction with reagents like acetic anhydride (B1165640) or benzoyl chloride to form a more hydrophobic amide. This can improve retention in reversed-phase chromatography. researchgate.net
Silylation: Reaction with reagents like N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) to replace the active hydrogen on the amine with a bulky silyl (B83357) group, which can increase volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS).
Dansylation: Tagging with dansyl chloride, which introduces a highly fluorescent and easily ionizable group, significantly enhancing detection limits in both fluorescence-based detectors and ESI-MS. ddtjournal.com
These derivatization techniques are designed to overcome challenges associated with analyzing polar compounds, ultimately leading to improved separation and more sensitive detection. researchgate.netscispace.com
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within a molecule. The spectrum provides information about the presence of chromophores (light-absorbing groups).
This compound contains an aminophenyl group, which is a strong chromophore. The electronic spectrum is expected to be dominated by π → π* transitions within the benzene (B151609) ring, which are influenced by the electron-donating amino (-NH₂) and N-methylacetamido (-N(CH₃)COCH₃) substituents. The presence of these auxochromes shifts the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene.
While specific experimental data for this compound is limited, data for the related compound 2-(4-aminophenyl)-N-methylacetamide shows absorption maxima (λmax) at 356.0, 292.5, and 215.5 nm. whiterose.ac.uk It is expected that this compound would exhibit a similar UV absorption profile. Emission spectroscopy (fluorescence) would measure the light emitted by the molecule as it returns from an excited electronic state to the ground state. Aromatic amines are often fluorescent, and an emission spectrum could be obtained by exciting the molecule at one of its absorption maxima.
Table 3: Representative UV-Vis Spectral Data for a Related Aminophenyl Acetamide
| Technique | Wavelength (λ_max) | Associated Transition (Probable) |
|---|---|---|
| UV-Vis Absorption | ~215 nm | π → π* |
| UV-Vis Absorption | ~290 nm | π → π* |
| UV-Vis Absorption | ~350 nm | n → π* or charge-transfer |
Data is illustrative and based on analogous compounds and general principles of electronic spectroscopy. whiterose.ac.uk
X-ray Diffraction Studies
X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms within a crystalline solid.
Single-Crystal X-ray Diffraction for Molecular Structure Elucidation
Single-crystal X-ray diffraction is the definitive method for determining the precise molecular structure of a compound, including bond lengths, bond angles, and torsional angles. nih.govrigaku.com The technique involves irradiating a single, well-ordered crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. vassar.edu
A crystal structure for this compound has not been published in the searched literature. However, if a suitable single crystal were grown, this technique would provide invaluable information. It would confirm the connectivity of the atoms and reveal the molecule's conformation in the solid state. Furthermore, it would elucidate the details of intermolecular interactions, such as hydrogen bonding. Given the presence of a primary amine (a hydrogen bond donor) and a carbonyl oxygen (a hydrogen bond acceptor), it is highly probable that this compound molecules would form extensive intermolecular N-H···O hydrogen bonds in the crystal lattice, potentially forming chains or dimeric structures. researchgate.net Analysis of related crystal structures, such as 2-[(2-aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide, confirms the formation of polymeric chains via N—H⋯O hydrogen bonds. researchgate.net
Table 4: Information Obtainable from Single-Crystal X-ray Diffraction
| Structural Parameter | Description |
|---|---|
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |
| Space Group | The symmetry elements present within the crystal lattice. |
| Atomic Coordinates | The precise x, y, z position of every non-hydrogen atom in the asymmetric unit. |
| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. |
| Intermolecular Interactions | Details of non-covalent forces like hydrogen bonds and π-π stacking. |
Powder X-ray Diffraction for Solid-State Characterization
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique fundamental to the characterization of crystalline solids. americanpharmaceuticalreview.com It provides unique "fingerprints" of a compound's solid-state structure, enabling identification, phase purity analysis, and the study of polymorphism. americanpharmaceuticalreview.comgovinfo.gov The technique relies on the constructive interference of monochromatic X-rays with the ordered atomic planes within a crystal lattice, a phenomenon described by Bragg's Law. americanpharmaceuticalreview.com The resulting diffraction pattern, a plot of scattered X-ray intensity versus the scattering angle (2θ), is characteristic of the specific crystalline arrangement of the atoms. um.edu.mt
The formation of adducts, such as co-crystals or salts, with this compound would result in a new crystalline phase with a distinct PXRD pattern. icdd.commdpi.com This alteration of the crystal structure is a key confirmation of adduct formation. For instance, the formation of a co-crystal between a drug and a coformer results in a new set of diffraction peaks that differ from those of the individual components. mdpi.com
To illustrate the nature of PXRD data for a related amide, the powder diffraction pattern for acetanilide (B955), a structurally similar compound, exhibits characteristic peaks that confirm its crystalline nature. While not identical, the principles of analysis are directly transferable to this compound and its potential adducts.
Representative Powder X-ray Diffraction Data for a Related Amide (Acetanilide)
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 8.5 | 10.4 | 45 |
| 17.1 | 5.2 | 100 |
| 19.5 | 4.6 | 60 |
| 24.2 | 3.7 | 85 |
| 25.9 | 3.4 | 55 |
| 28.7 | 3.1 | 30 |
Note: This data is representative for acetanilide and is intended for illustrative purposes to demonstrate the type of information obtained from a PXRD experiment. The peak positions and intensities for this compound would be different.
Thermal Analysis Techniques (e.g., Differential Thermogravimetric Analysis)
Thermal analysis techniques are a suite of methods where the physical properties of a substance are measured as a function of temperature while the substance is subjected to a controlled temperature program. nih.gov For the characterization of this compound and its adducts, techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) provide critical information regarding their thermal stability, decomposition behavior, and phase transitions. researchgate.netlibretexts.org
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. nih.gov A TGA curve plots mass loss against temperature. For this compound, a TGA analysis would reveal the temperature at which the compound begins to decompose and the number of decomposition steps involved. researchgate.net The thermal stability of aromatic polyamides, for instance, has been extensively studied using TGA, showing that decomposition often occurs at temperatures above 400°C. ntu.edu.tw
Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. wikipedia.org A DTA curve plots this temperature difference (ΔT) against temperature. Endothermic events, such as melting or boiling, result in a negative peak, while exothermic events, like crystallization or some decomposition processes, produce a positive peak. wikipedia.org
When analyzing an adduct of this compound, TGA and DTA can confirm its formation and provide insights into its thermal stability compared to the parent compound. researchgate.net The melting point of a co-crystal, for example, is often different from that of the individual components, a change readily detected by DTA or Differential Scanning Calorimetry (DSC), a related technique. ijpsonline.comugr.es
While specific experimental TGA/DTA data for this compound is not publicly available, the thermal analysis of acetanilide provides a relevant example. A DTA curve for acetanilide would show a sharp endothermic peak corresponding to its melting point, followed by further events at higher temperatures related to its decomposition. researchgate.net The TGA curve would show a corresponding mass loss during decomposition.
Representative Thermal Analysis Data for a Related Amide (Acetanilide)
| Thermal Event | Temperature (°C) | Mass Loss (%) |
| Melting (Endotherm) | ~114 | 0 |
| Onset of Decomposition | > 200 | Begins |
| Major Decomposition Step | 200 - 300 | Significant |
Note: This data is representative for acetanilide and serves an illustrative purpose. The exact temperatures and mass loss percentages for this compound and its adducts would vary.
The combination of TGA and DTA, often performed simultaneously (TG-DTA), provides a comprehensive thermal profile of a compound, which is invaluable for understanding its stability and for quality control purposes in pharmaceutical and materials science applications. researchgate.netekb.eg
Theoretical and Computational Studies of N 2 Aminophenyl N Methylacetamide
Quantum Chemical Calculations
Quantum chemical calculations are foundational to modern computational chemistry, allowing for the determination of a molecule's electronic structure and associated properties. These methods solve the Schrödinger equation (or a simplified form) for a given arrangement of atoms.
Density Functional Theory (DFT) has become one of the most popular methods for quantum chemical calculations due to its favorable balance of accuracy and computational cost. DFT models the properties of a many-electron system based on its electron density, which is a function of only three spatial coordinates.
DFT calculations are instrumental in predicting the optimized geometric parameters (bond lengths and angles), vibrational frequencies, and various electronic properties of molecules. For instance, in a study of the related compound N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide (B32628), DFT calculations were employed to optimize the molecular structure and analyze its frontier molecular orbitals. nih.gov Similarly, investigations into 2-(2-aryl amino) phenyl acetamide derivatives have used DFT to predict their reactivity and spatial electron distribution. cyberleninka.ru
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally implies higher reactivity. For N-(2-aminophenyl)-N-methylacetamide, the presence of both an electron-donating amino group and the amide functionality on the phenyl ring would be expected to significantly influence these orbital energies.
A typical application of DFT is the calculation of molecular descriptors to correlate with experimental findings. For example, in studies of similar compounds, DFT at the B3LYP/6-31G(d,p) level has been used to calculate descriptors like the HOMO-LUMO energy gap and dipole moment to predict properties such as corrosion inhibition efficiency.
Table 1: Representative DFT-Calculated Electronic Properties for Analogous Compounds
| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|---|
| N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | B3LYP/6–311G(d,p) | -5.3130 | -0.2678 | 5.0452 | nih.gov |
| N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide | DFT | - | - | 5.406 | nih.gov |
| 2,2-Dimenthyl-N-(phenylsulfonyl)acetamide | B3LYP/6-31++G** | - | - | 0.265 | imanagerpublications.com |
Ab initio (Latin for "from the beginning") molecular orbital calculations are based solely on the principles of quantum mechanics and fundamental physical constants, without the use of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) fall into this category. They are generally more computationally demanding than DFT but can offer higher accuracy for certain properties.
These methods are particularly valuable for studying conformational preferences. For N-aryl amides, a key conformational feature is the potential for cis/trans isomerism about the C-N amide bond. Ab initio calculations have been used extensively to compare the energies of these isomers for molecules like acetanilide (B955) and N-methylacetanilide. nsf.gov One study using the 6-31G**//4-31G basis set found that for N-methylacetanilide, the cis structure is more stable than the trans by 3.50 kcal/mol, whereas for acetanilide, the trans structure is favored by 2.15 kcal/mol. researchgate.net These calculations help elucidate the steric and electronic factors governing conformational stability. For this compound, similar calculations would be essential to determine the preferred conformation, considering the steric influence of the N-methyl group and potential intramolecular hydrogen bonding involving the ortho-amino group.
Understanding the distribution of electrons within a molecule is key to predicting its reactivity and intermolecular interactions. Both DFT and ab initio calculations provide electron wavefunctions from which charge distribution can be analyzed.
Molecular Electrostatic Potential (MEP): The MEP is a visual tool used to map the electrostatic potential onto the electron density surface of a molecule. It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP surface would likely show negative potential (red/yellow) around the carbonyl oxygen and the nitrogen of the amino group, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the amide and amine hydrogens. In a study on a substituted sulfonamide, MEP analysis showed the most negative potential localized on the oxygen atoms. imanagerpublications.com
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of bonding and charge distribution by localizing the molecular orbitals into bonding, lone pair, and antibonding orbitals. It can quantify delocalization effects (hyperconjugation) by examining the interactions between filled (donor) and empty (acceptor) orbitals. For a related compound, N-(4-aminophenyl)-2-chloro-N-methylacetamide, NBO analysis revealed significant hyperconjugation between the lone pair of the amide oxygen and the σ* antibonding orbital of the C-Cl bond, contributing to conformational stability. For the title compound, NBO analysis would be critical to quantify the resonance between the phenyl ring and the amide group, as well as the electronic contribution of the ortho-amino substituent.
Conformational Analysis and Molecular Dynamics Simulations
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and flexibility. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies. For this compound, rotation around several single bonds is possible, including the C(O)-N amide bond and the N-Aryl bond.
The rotation around the N-Aryl bond in N-aryl amides is often hindered, leading to stable rotational isomers. The planarity of the amide group and its orientation relative to the phenyl ring are critical. In N-methylacetanilide, steric repulsion between the N-methyl group and the ortho-hydrogens on the phenyl ring forces the aryl ring to rotate out of the amide plane, which disrupts conjugation. nsf.gov In this compound, the presence of the ortho-amino group could lead to intramolecular hydrogen bonding with the amide oxygen, which would significantly influence the conformational landscape and favor a specific geometry.
While static calculations provide information on energy minima, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe conformational changes, solvent interactions, and other dynamic processes. MD simulations of related molecules like 4'-Methylacetanilide are used to explore the conformational landscape in solution, revealing the most populated conformational states and the barriers for interconversion between them.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the pathways of chemical reactions, helping to elucidate mechanisms and predict outcomes. This is achieved by mapping the potential energy surface of the reacting system.
A chemical reaction proceeds from reactants to products via a high-energy intermediate known as the transition state (TS). The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. Computational methods, particularly DFT, are widely used to locate the geometry of transition states and calculate their energies.
For this compound, a plausible intramolecular reaction is the cyclization to form a benzodiazepine (B76468) or related heterocyclic structure, a common reaction for ortho-substituted anilines. Computational studies can model such a reaction. For example, the synthesis of 2,2-disubstituted indolin-3-ones from 2-aminophenyl derivatives was investigated using DFT calculations, which provided insight into the mechanism and identified key C-enolonium intermediates. nih.gov Another relevant study explored the acid-catalyzed reactions of N-(2-aminophenyl)phthalamic acid, proposing mechanisms and evaluating rate constants based on kinetic models. researchgate.net By calculating the structures and energies of potential transition states for the cyclization of this compound, one could predict the feasibility of the reaction and the most likely product.
Potential Energy Surface Mapping
A potential energy surface (PES) maps the energy of a molecule as a function of its geometry, providing crucial insights into stable conformers, transition states, and reaction pathways. youtube.com For this compound, a PES mapping would be essential to understand the rotational barriers around its single bonds (e.g., the C-N amide bond and the C-N phenyl bond) and to elucidate the energy landscape of its intramolecular cyclization to form a benzodiazepine ring system. This analysis would involve calculating the energy at numerous points in the molecule's conformational space, typically using quantum mechanical methods like Density Functional Theory (DFT).
Despite the theoretical importance of such a study, a specific potential energy surface map for this compound has not been published in the reviewed scientific literature.
Solvation Effects and Continuum Models
Solvation plays a critical role in chemical reactivity, influencing the stability of reactants, transition states, and products. Continuum models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are computational methods used to approximate the effect of a solvent by treating it as a continuous medium with a defined dielectric constant. researchgate.net
Applying these models to this compound would allow for the calculation of its free energy of solvation in various solvents. This data would be invaluable for predicting how different solvent environments might affect its conformational equilibrium or the rate and mechanism of its reactions, such as intramolecular cyclization. However, no studies detailing the application of continuum solvation models to this compound were found.
Coordination Chemistry and Metal Complexes of N 2 Aminophenyl N Methylacetamide
Chelation Behavior and Ligand Properties
No information is available in the current scientific literature regarding the chelation behavior and ligand properties of N-(2-aminophenyl)-N-methylacetamide.
Synthesis of Transition Metal Complexes
There are no documented methods for the synthesis of transition metal complexes involving this compound as a ligand.
Structural Elucidation of Metal Complexes (e.g., Geometry, Bond Parameters)
As no metal complexes of this compound have been synthesized, there is no data on their geometry or bond parameters.
Spectroscopic Signatures of Metal Complexation
The spectroscopic signatures resulting from the complexation of this compound with metals have not been reported.
Advanced Applications and Role As a Key Intermediate in Complex Molecule Synthesis
Utilization in the Synthesis of Nitrogen-Containing Heterocyclic Scaffolds
The strategic placement of the amino and acetamido groups on the phenyl ring makes N-(2-aminophenyl)-N-methylacetamide an ideal starting material for the synthesis of various heterocyclic scaffolds that are prevalent in pharmaceuticals and natural products.
While this compound is not a conventional starting material for classical indole (B1671886) syntheses (like the Fischer or Madelung methods) or common pyridine (B92270) syntheses (such as the Hantzsch synthesis), its structure could be theoretically adapted for building fused pyridine systems like quinolines. rsc.orgglobalresearchonline.netorganic-chemistry.org The development of novel catalytic methods could potentially enable its use in forming indole or pyridine cores, which are of immense interest in medicinal chemistry for their broad biological activities, including antitumor and anti-inflammatory properties. nih.govnih.govnih.gov
Quinazoline (B50416) and its derivatives are a prominent class of nitrogen-containing heterocycles with a wide spectrum of pharmacological activities, including applications as anticancer and antihypertensive agents. marquette.edunih.gov The synthesis of the quinazoline core often involves the cyclization of 2-aminobenzamides or 2-aminophenyl ketones with various electrophiles. organic-chemistry.orgmdpi.comnih.gov this compound can be envisioned as a precursor in this context. For instance, the primary amine can react with an aldehyde to form a dihydroquinazoline (B8668462) intermediate, which can then be aromatized. The N-methylacetamide group would confer a specific substitution pattern on the final product.
Conversely, the synthesis of spirooxindole frameworks, which are complex structures found in numerous natural alkaloids and bioactive molecules, typically proceeds through multi-component reactions involving isatin (B1672199) and its derivatives. researchgate.netbohrium.comnih.govnih.gov Therefore, the direct application of this compound as a key intermediate in the construction of spirooxindole scaffolds is not a commonly documented synthetic strategy.
Table 1: Selected Synthetic Approaches to Quinazoline Derivatives and Potential Adaptation for this compound
| Starting Material Class | Reagent/Catalyst System | General Product | Potential Product from this compound | Reference |
|---|---|---|---|---|
| (2-aminophenyl)methanols | CuCl, CsOH, Aldehydes | 2-Substituted Quinazolines | Requires modification of the acetyl group to an alcohol. | mdpi.com |
| 2-Aminobenzamides | Ru-complex, Amines | Quinazolinones | Would likely yield a derivative with the N-methylacetamide group at position 1. | nih.gov |
| 2-Aminobenzonitriles | Pd-catalyst, Aldehydes, Boronic Acids | 2,4-Disubstituted Quinazolines | Requires conversion of the primary amine and acetyl group to a nitrile. | organic-chemistry.org |
| 2-Aminophenyl Ketones | Ru-catalyst, Amines | 2-Substituted Quinazolines | Requires oxidation of the acetyl group's methyl to a carbonyl. | marquette.edunih.gov |
The benzimidazole (B57391) scaffold is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs. nih.govarabjchem.org The most common synthetic route is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its equivalent (e.g., aldehyde, nitrile) under acidic or thermal conditions. arabjchem.orgsemanticscholar.org
This compound, as a derivative of o-phenylenediamine, is an excellent substrate for this reaction. The primary amino group readily participates in the cyclization, while the N-methylacetamide group remains on one of the benzimidazole nitrogen atoms. This provides a direct route to 1-methyl-2-substituted-benzimidazole derivatives, which are of significant interest for biological screening. The specific conditions can be tailored to either retain or hydrolyze the acetyl group, adding another layer of synthetic versatility.
Table 2: Synthesis of Benzimidazole Derivatives via Condensation Reactions
| Starting Material | Condensing Reagent | Conditions/Catalyst | Expected Product | Reference |
|---|---|---|---|---|
| This compound | Formic Acid | Reflux | 1-Methyl-1H-benzimidazole (following deacetylation) | semanticscholar.org |
| This compound | Aromatic Aldehyde (R-CHO) | Nitrobenzene, Heat | N-methyl-N-(2-(R-1H-benzimidazol-1-yl)phenyl)acetamide | nih.gov |
| This compound | Aromatic Carboxylic Acid (R-COOH) | Polyphosphoric Acid (PPA), Heat | N-(2-(2-R-1H-benzimidazol-1-yl)phenyl)-N-methylacetamide | arabjchem.org |
| This compound | Cyanogen Bromide | Base | N-(1-methyl-1H-benzimidazol-2-yl)acetamide | researchgate.net |
Integration into Convergent Synthetic Strategies
In convergent synthesis, complex molecules are assembled from several individually prepared fragments. This compound is an ideal starting point for the creation of such fragments. A heterocyclic core, such as a 1-methylbenzimidazole (B167850) or a substituted quinazoline, can be synthesized from this intermediate in a few steps. This core, bearing reactive sites for further modification, can then be coupled with other complex molecular fragments to rapidly build large, structurally diverse molecules. This approach is highly efficient and allows for the late-stage diversification of drug candidates.
Exploration in Medicinal Chemistry Precursors
The true value of this compound lies in its potential to generate novel compounds for medicinal chemistry. The heterocyclic systems derived from it are known to possess a vast range of biological activities.
Benzimidazoles : Exhibit anthelmintic, antifungal, anticancer, and antiviral properties. nih.govarabjchem.org
Quinazolines : Known as kinase inhibitors for cancer therapy, as well as anti-inflammatory and CNS-active agents. marquette.edunih.gov
Indoles : A fundamental scaffold in a multitude of drugs, targeting a wide array of diseases. nih.gov
By providing access to specifically N-methylated heterocyclic derivatives, this compound allows chemists to explore regions of chemical space that might be otherwise difficult to access. This specific substitution can significantly impact a molecule's pharmacokinetic properties, such as solubility, membrane permeability, and metabolic stability, as well as its binding affinity to biological targets. The use of such precursors is a key strategy in the development of new generations of therapeutic agents, including redox derivatives of known active compounds. google.com
Q & A
Q. Methodological Approach :
- IR Spectroscopy : Density Functional Theory (DFT) calculations reveal that fine structural components (e.g., protonation states, hydration) significantly influence amide I/II/III bands. For accurate analysis, compare experimental IR spectra with DFT-simulated spectra of all possible tautomers .
- NMR : Use 2D NMR (e.g., HSQC, HMBC) to distinguish between regioisomers. For example, in N-(hydroxyphenyl)acetamide derivatives, cross-peaks between amide protons and aromatic carbons confirm substitution patterns .
Q. Data Reconciliation Table :
| Technique | Key Parameters | Common Pitfalls |
|---|---|---|
| IR | Amide I (1640–1680 cm⁻¹), hydration shifts | Overlapping bands from tautomers |
| NMR | ¹H-¹³C coupling, NOESY correlations | Signal broadening in polar solvents |
| X-ray Diffraction | Intermolecular H-bonds (e.g., C–H⋯O) | Disorder in crystal lattice |
What experimental strategies are used to evaluate the anticancer potential of this compound derivatives?
Basic Screening : Molecular docking against validated targets (e.g., HDACs, kinase domains) using software like AutoDock Vina. Sharma et al. (2018) identified strong binding affinity (-9.2 kcal/mol) for N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide with EGFR kinase .
Advanced Mechanistic Studies :
- In vitro assays : Measure IC₅₀ values in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Correlate results with ROS generation or apoptosis markers (e.g., caspase-3 activation).
- In vivo models : Evaluate pharmacokinetics (e.g., bioavailability, half-life) in rodent xenografts. Adjust substituents (e.g., methoxy groups) to enhance blood-brain barrier penetration .
How do substituents on the phenyl ring affect the biological activity and stability of this compound?
Q. Structure-Activity Relationship (SAR) :
- Electron-withdrawing groups (e.g., -NO₂, -Cl): Enhance metabolic stability but may reduce solubility. For example, chloro-substituted derivatives showed 3× longer half-life in hepatic microsomes compared to unsubstituted analogs .
- Hydrophobic groups (e.g., isopropylphenoxy): Improve membrane permeability but increase cytotoxicity in non-target tissues .
Q. Stability Testing :
- pH-dependent degradation : Use HPLC to monitor degradation products in simulated gastric fluid (pH 1.2) vs. intestinal fluid (pH 6.8).
- Light sensitivity : Store derivatives in amber vials; UV-Vis spectroscopy tracks photodegradation kinetics .
What advanced computational methods are employed to predict the reactivity of this compound in catalytic systems?
Q. DFT and MD Simulations :
- Transition state analysis : Calculate activation energies for Pd-catalyzed C–H alkylation steps. For example, N-methylacetamide derivatives exhibit lower ΔG‡ (~18 kcal/mol) in Pd(OAc)₂-mediated reactions due to favorable π-π stacking .
- Solvent effects : Use COSMO-RS to predict solubility and reaction yields in polar aprotic solvents (e.g., DMF > THF) .
Q. Table: Key Computational Parameters
| Method | Application | Software |
|---|---|---|
| DFT | IR band assignment, tautomer stability | Gaussian 16 |
| MD | Solvent-solute interactions | GROMACS |
| QSAR | Bioactivity prediction | MOE |
How can researchers address challenges in crystallizing this compound derivatives for structural analysis?
Q. Crystallization Strategies :
- Slow evaporation : Use ethanol/water mixtures (e.g., 70:30 v/v) to grow single crystals. Centrosymmetric H-bonding (e.g., C9–H9B⋯O3) often facilitates lattice formation .
- Additive screening : Introduce co-crystallizing agents (e.g., lutidine) to stabilize metastable polymorphs.
Q. Advanced Characterization :
- SC-XRD : Resolve disorder in nitro or methyl groups by collecting data at low temperature (100 K).
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) to explain packing motifs .
What are the best practices for ensuring reproducibility in the synthesis of this compound analogs?
Q. Protocol Optimization :
- Purity checks : Use HPLC with UV detection (λ = 254 nm) and C18 columns. Acceptable purity: ≥95% (area normalization).
- Reagent quality : Anhydrous acetic anhydride (H₂O < 0.02%) minimizes side reactions like hydrolysis .
Q. Documentation Standards :
- Report detailed reaction conditions (e.g., ramp rates, stirring speed).
- Share NMR spectra (¹H, ¹³C) and HRMS data in supplementary materials to enable cross-validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
